molecular formula C13H20N4O3 B131796 N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide CAS No. 152529-70-9

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B131796
CAS No.: 152529-70-9
M. Wt: 280.32 g/mol
InChI Key: YHUKSBZTJSINBW-UHFFFAOYSA-N
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Description

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

152529-70-9

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20)

InChI Key

YHUKSBZTJSINBW-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Canonical SMILES

CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Synonyms

Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione (0.6 g, 2.72 mmol) in methanol (50 ml) was added cyclopentane carboxylic acid (0.310 g, 2.72 mmol). The reaction mixture was cooled to 0° C. and then 1-ethyl-3(3′-dimethylaminopropyl) carbodiimide hydrochloride (EDCI.HCl) (0.78 g, 4.1 mmol) was added. The resulting reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in water. The solid was filtered and washed thoroughly with water followed by diethyl ether. The product obtained was dried under high vacuum. The crude product (0.40 g) was used for the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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